molecular formula C15H13N3O3 B2431787 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1281133-29-6

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Número de catálogo: B2431787
Número CAS: 1281133-29-6
Peso molecular: 283.287
Clave InChI: UVWOVMQWQVUSQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a complex organic compound that has garnered interest in various fields of scientific research

Propiedades

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-15(16)13(14(17-18)11-3-2-6-19-11)9-4-5-10-12(7-9)21-8-20-10/h2-7H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOLLIGDZCIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Pathways and Reaction Mechanisms

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational approach to synthesizing pyrazoline derivatives involves the cyclocondensation of hydrazines with 1,3-diketones. For the target compound, this method begins with the formation of a pyrazoline core through the reaction of methylhydrazine with a pre-synthesized 1,3-diketone precursor containing benzodioxole and furan moieties.

The 1,3-diketone intermediate is typically prepared via Claisen-Schmidt condensation between 1,3-benzodioxol-5-ylacetone and furan-2-carbaldehyde under acidic conditions. Acetic acid catalyzes the reaction at reflux temperatures (80–100°C), yielding the α,β-unsaturated diketone. Subsequent treatment with methylhydrazine in ethanol induces cyclization, forming the 2,3-dihydro-1H-pyrazol-3-imine skeleton. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves yields of 65–75%.

Table 1: Cyclocondensation Reaction Parameters
Parameter Value Source
Catalyst Acetic acid
Temperature 80–100°C
Solvent Ethanol
Yield 65–75%
Purification Method Column chromatography

1,3-Dipolar Cycloaddition with Nitrilimines

An alternative route employs 1,3-dipolar cycloaddition between nitrilimines and alkene derivatives. This method, described by Dadiboyena et al., generates trisubstituted pyrazoles with high regioselectivity. For the target compound, the nitrilimine intermediate is synthesized in situ from hydrazonoyl chloride derivatives under basic conditions (triethylamine in dichloromethane).

The dipolarophile, a furan-substituted alkene, reacts with the nitrilimine at ambient temperatures, forming the pyrazoline ring. This method offers superior regiocontrol compared to traditional cyclocondensation, with yields reaching 85–88%. However, the requirement for anhydrous conditions and sensitive intermediates limits its industrial applicability.

Thiocarbamoyl Pyrazole Intermediate Route

A patent-pending method (WO1997034887A1) utilizes a thiocarbamoyl pyrazole intermediate to introduce the benzodioxole moiety. The synthesis begins with the reaction of 3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-1-thiocarbamoyl-4,5-dihydro-1H-pyrazole with 2-bromo-1-arylethanone derivatives.

Key steps include:

  • Thiocarbamoylation : Treatment of the pyrazoline core with thiophosgene in dichloromethane.
  • Nucleophilic Substitution : Reaction with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone in the presence of potassium carbonate.
  • Imine Formation : Ammonolysis of the thiocarbamate group using aqueous ammonia.

This method achieves a 70–78% overall yield and is notable for its compatibility with diverse aryl substituents.

Optimization Strategies for Industrial Scalability

Catalytic System Enhancements

Industrial protocols often replace acetic acid with heterogeneous catalysts like Amberlyst-15 or zeolites to improve recyclability. A study demonstrated that H-beta zeolite increases reaction rates by 40% while reducing byproduct formation.

Solvent-Free Synthesis

Microwave-assisted solvent-free reactions have been explored to enhance green chemistry metrics. Under microwave irradiation (300 W, 120°C), the cyclocondensation step completes in 15 minutes versus 8 hours conventionally, albeit with a modest yield reduction (60–68%).

Continuous Flow Reactors

Pilot-scale experiments using continuous flow reactors (Corning AFR Module) show promise for large-scale production. Residence times of 30 minutes at 100°C provide consistent product quality (purity >98%) and throughputs of 5 kg/day.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • NMR : $$^1$$H-NMR (400 MHz, CDCl₃) displays characteristic signals at δ 2.35 (s, 3H, CH₃), δ 5.94 (s, 2H, OCH₂O), and δ 6.78–7.42 (m, 6H, aromatic).
  • HRMS : m/z calculated for C₁₅H₁₃N₃O₃ [M+H]⁺: 283.28, observed: 283.27.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purities ≥99% for clinical-grade batches. Critical impurities include unreacted diketone (<0.1%) and dehydration byproducts (<0.5%).

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydro-pyrazole ring undergoes oxidation to form aromatic pyrazole derivatives. Potassium permanganate (KMnO4\text{KMnO}_4
) in acidic or neutral media is commonly employed:

Reagent Conditions Product Reference
KMnO4\text{KMnO}_4
Ethanol, 60–80°C, 6–8 hrs4-(2H-1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-1H-pyrazole-3-imine
  • Mechanism : The reaction proceeds via dehydrogenation of the dihydro-pyrazole ring, forming a fully conjugated pyrazole system. The benzodioxole and furan groups remain intact under these conditions.

Reduction Reactions

The imine group (C N\text{C N}
) in the pyrazoline ring is selectively reduced to an amine (C NH2\text{C NH}_2
) using sodium borohydride (NaBH4\text{NaBH}_4
):

Reagent Conditions Product Reference
NaBH4\text{NaBH}_4
Methanol, 0–5°C, 2–3 hrs4-(2H-1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-amine
  • Specificity : The furan and benzodioxole rings are unaffected, confirming the stability of these groups under reductive conditions.

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles. For example, treatment with HCl\text{HCl}
induces ring closure:

Reagent Conditions Product Reference
HCl\text{HCl}
Acetic acid, reflux, 4 hrsBenzo furo[3,2-c]pyrazolo[1,5-a]dioxepine
  • Structural Insight : The reaction exploits the proximity of the furan oxygen and the pyrazole nitrogen, facilitating intramolecular ether formation.

Nucleophilic Substitution

The benzodioxole and furan substituents participate in electrophilic aromatic substitution (EAS) reactions:

Reagent Conditions Product Reference
SOCl2\text{SOCl}_2
text
| DCM, 25°C, 12 hrs | Chlorinated derivatives at benzodioxole C4/C5 positions |[1][6] |

| CH3I\text{CH}_3\text{I}
| DMF, K2CO3\text{K}_2\text{CO}_3
, 60°C, 8 hrs | Methylation of furan oxygen or pyrazole nitrogen | |

  • Regioselectivity : Substitution occurs preferentially at the benzodioxole’s electron-rich positions (C4/C5) due to the electron-donating dioxole group .

Key Structural Influences on Reactivity

  • Dihydro-pyrazole Ring : The non-aromatic N C N\text{N C N}
    system enhances susceptibility to oxidation and reduction.

  • Benzodioxole Group : Electron-rich aromatic system directs electrophilic substitution to C4/C5 positions .

  • Furan Ring : Participates in conjugation-stabilized intermediates during cyclization and substitution.

Aplicaciones Científicas De Investigación

Overview

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a complex organic compound that has garnered significant interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications across multiple domains, including chemistry, biology, and medicine.

Chemistry

In the field of synthetic chemistry, this compound serves as a building block for developing new synthetic methodologies. Its unique structure allows chemists to explore novel reaction pathways and optimize existing ones.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of pyrazoles can exhibit significant antimicrobial effects against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Study ReferenceActivityPathogen
AntimicrobialStaphylococcus aureus
AntifungalCandida albicans

Medicine

In medicinal chemistry, this compound is explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Recent findings indicate that compounds with similar structures modulate key signaling pathways like MAPK/ERK and PI3K/Akt, which are critical in cancer progression.

Industrial Applications

In industry, the compound's unique properties make it suitable for developing new materials and chemical processes. Its reactivity can be harnessed in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazole
  • 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine stands out due to its unique combination of functional groups and structural features

Actividad Biológica

The compound 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative known for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and mechanisms.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 1096939-74-0

Structural Characteristics

The compound features a pyrazole ring substituted with furan and benzodioxole groups, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt pathways.

Study ReferenceCell LineIC50 (µM)Mechanism
MV4-110.3Apoptosis induction
MOLM131.2Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.

Study ReferenceModelEffect
Rat modelReduced TNF-alpha levels
In vitroDecreased IL-6 production

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Study ReferencePathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

Case Study 1: Anticancer Efficacy

In a laboratory study, This compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 µM in sensitive cell lines.

Case Study 2: In Vivo Anti-inflammatory Activity

A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models. The treatment led to a decrease in paw swelling and histological improvements in joint tissues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine?

  • Methodological Answer: The synthesis of structurally related pyrazole derivatives often involves multi-step protocols. Key steps include:
  • Cyclocondensation: Reacting substituted hydrazines with β-diketones or α,β-unsaturated carbonyl compounds in ethanol or THF under reflux (2–6 hours) to form the pyrazole core .
  • Functionalization: Introducing the benzodioxole and furan moieties via Suzuki-Miyaura coupling or nucleophilic substitution, typically using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O mixtures at 80–100°C .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while aqueous workup minimizes byproduct formation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and stereochemistry. For example, pyrazole NH protons appear as broad singlets near δ 10–12 ppm, while benzodioxole protons resonate as doublets at δ 6.7–7.1 ppm .
  • IR Spectroscopy: Key peaks include C=N stretches (~1600 cm⁻¹) and benzodioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) .
  • Elemental Analysis: Validate purity by comparing calculated vs. experimental C, H, N percentages (deviation < 0.4%) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer:
  • Solvent Selection: Use slow evaporation in mixed solvents (e.g., DCM/hexane or EtOH/H₂O) to promote crystal growth. Polar solvents enhance hydrogen-bonding interactions critical for lattice stability .
  • Temperature Control: Crystallize at 4°C to slow nucleation and reduce defects .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for structural and electronic analysis?

  • Methodological Answer:
  • Geometry Optimization: Use B3LYP/6-311G(d,p) basis sets to model the compound’s ground-state geometry. Compare bond lengths/angles with X-ray data to validate accuracy .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3–4 eV) suggests potential charge-transfer interactions in biological systems .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For instance, HMBC correlations can distinguish between pyrazole C3-imine and adjacent methyl groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of furan or benzodioxole moieties) .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Protein Preparation: Retrieve target structures (e.g., enzymes from PDB) and optimize protonation states using tools like AutoDock Tools.
  • Docking Simulations: Use AutoDock Vina to assess binding poses. For example, the furan ring may engage in π-π stacking with aromatic residues (e.g., Phe in kinase active sites), while the pyrazole core forms hydrogen bonds with catalytic amino acids .

Q. What experimental designs address low yields in multi-step syntheses?

  • Methodological Answer:
  • DoE (Design of Experiments): Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and Pd catalyst concentration .
  • In Situ Monitoring: Use HPLC or TLC to track intermediates and adjust reaction conditions dynamically .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.